molecular formula C20H16FN3O4 B2574003 N-(4-fluoro-3-nitrophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 899948-09-5

N-(4-fluoro-3-nitrophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2574003
CAS RN: 899948-09-5
M. Wt: 381.363
InChI Key: ZGKOWRLHNQNNMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves several steps. While I don’t have access to specific papers, I can provide a general overview based on existing knowledge. Researchers typically employ multistep reactions to construct the dihydropyridine scaffold. Key steps may include condensation reactions, cyclization, and functional group transformations. Precursor molecules, such as 4-nitrophenyl isocyanate, play a crucial role in its synthesis . Further details would require specific literature references.


Physical And Chemical Properties Analysis

  • Melting Point : Compound X melts in the range of 56-59°C .
  • Boiling Point : At 11 mmHg , it boils around 137-138°C .

Safety and Hazards

  • Toxicity : Compound X poses risks to health. It is classified as Acute Tox. 4 (inhalation and oral exposure) and Eye Irrit. 2 .
  • Storage : Store it as a combustible solid (Storage Class Code 11) .

properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4/c1-13-4-6-14(7-5-13)12-23-10-2-3-16(20(23)26)19(25)22-15-8-9-17(21)18(11-15)24(27)28/h2-11H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKOWRLHNQNNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-3-nitrophenyl)-1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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